2,7-Diiodo-1,8-dinitrooctane
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Overview
Description
2,7-Diiodo-1,8-dinitrooctane is a chemical compound characterized by the presence of two iodine atoms and two nitro groups attached to an octane backbone
Preparation Methods
The synthesis of 2,7-Diiodo-1,8-dinitrooctane typically involves the iodination and nitration of an octane derivative. One common method includes the use of N-iodosuccinimide (NIS) as an iodinating agent in the presence of acetic acid . The reaction conditions are generally mild, and the process can be carried out at room temperature. . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
2,7-Diiodo-1,8-dinitrooctane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The iodine atoms can be substituted with other functional groups using reagents like sodium iodide in acetone.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,7-Diiodo-1,8-dinitrooctane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, plastics, and other industrial materials
Mechanism of Action
The mechanism of action of 2,7-Diiodo-1,8-dinitrooctane involves its interaction with molecular targets through its iodine and nitro groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that exert specific effects on biological systems. The pathways involved include oxidative stress and enzyme inhibition, among others .
Comparison with Similar Compounds
2,7-Diiodo-1,8-dinitrooctane can be compared with other similar compounds such as 1,8-Diiodooctane and 2,6-Diiodo-4-nitrophenol . While these compounds share some structural similarities, this compound is unique due to the specific positioning of its iodine and nitro groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest in various fields of scientific research
Properties
CAS No. |
61846-97-7 |
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Molecular Formula |
C8H14I2N2O4 |
Molecular Weight |
456.02 g/mol |
IUPAC Name |
2,7-diiodo-1,8-dinitrooctane |
InChI |
InChI=1S/C8H14I2N2O4/c9-7(5-11(13)14)3-1-2-4-8(10)6-12(15)16/h7-8H,1-6H2 |
InChI Key |
OFCQZRLGIAYOHS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(C[N+](=O)[O-])I)CC(C[N+](=O)[O-])I |
Origin of Product |
United States |
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